5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione
Description
This compound is a heterocyclic organic molecule featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl core linked to a 3-methylpiperazine ring, which is further connected via a piperidinyl-sulfonyl bridge to a 1,3-diazinane-2,4-dione moiety.
Properties
IUPAC Name |
5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClF3N6O4S/c1-12-11-28(6-7-30(12)17-15(21)8-13(9-25-17)20(22,23)24)14-2-4-29(5-3-14)35(33,34)16-10-26-19(32)27-18(16)31/h8-9,12,14,16H,2-7,10-11H2,1H3,(H2,26,27,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWUSWRCPLNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4CNC(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClF3N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups, including a sulfonamide moiety and a piperazine ring. The presence of the trifluoromethyl group enhances its lipophilicity and may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antibacterial properties against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.007 to 0.03 mg/mL against biofilm formation in MRSA, indicating potent activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | MRSA | 0.007 | |
| Compound B | P. aeruginosa | 0.03 | |
| Compound C | E. coli | 0.025 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it inhibits cell proliferation in various cancer cell lines, possibly through the inhibition of specific kinases involved in cell cycle regulation. The compound's structure suggests it may act as a kinase inhibitor, similar to other small molecule inhibitors that target pathways associated with cancer progression .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 5.6 | Kinase inhibition | |
| MCF7 (Breast Cancer) | 12.3 | Apoptosis induction |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Biofilm Formation : The compound disrupts quorum sensing pathways in bacteria, which are crucial for biofilm development.
- Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis of analogs of this compound to enhance its biological activity. For instance, modifications to the piperazine ring have resulted in derivatives with improved potency against bacterial strains and reduced cytotoxicity towards normal cells .
Notable Case Study
A notable study highlighted the efficacy of a derivative in reducing biofilm formation by Pseudomonas aeruginosa by over 70% at sub-MIC concentrations, showcasing its potential as a therapeutic agent against chronic infections associated with biofilms .
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula:
- Molecular Formula : C17H20ClF3N2O4S
- Molecular Weight : 432.8 g/mol
The structure features a diazinane core with multiple functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and a sulfonyl moiety enhances its lipophilicity and potential receptor interactions.
Antidepressant Activity
Research indicates that compounds similar to 5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione exhibit significant binding affinity to serotonin receptors, particularly the 5-HT7 receptor. This receptor is implicated in mood regulation and has been a target for developing new antidepressants .
Case Studies
Several studies have demonstrated the efficacy of related compounds in preclinical models of depression:
- Study on 5-HT7 Receptor Antagonists : A study published in MDPI explored various piperazine derivatives and their affinity for the 5-HT7 receptor. The findings indicated that modifications in the piperazine structure significantly influenced binding affinity, suggesting potential for developing new antidepressants .
- Inhibition of Metalloproteinases : Another study highlighted the potential of compounds with similar structures to inhibit metalloproteinases involved in cancer progression. The compound's ability to modulate enzyme activity suggests broader therapeutic implications beyond psychiatric disorders .
Table: Summary of Pharmacological Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Core Scaffold Variations: The target compound’s 1,3-diazinane-2,4-dione moiety distinguishes it from analogs like ML267 (carbothioamide) and cyclohexenone derivatives. This dione group may enhance hydrogen-bonding interactions with biological targets .
Substituent Impact :
- The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is conserved across multiple analogs (–13), suggesting its critical role in target binding, possibly via halogen-π or hydrophobic interactions .
- Sulfonyl-linked piperidine/piperazine motifs (target compound vs. ) are associated with improved metabolic stability and solubility in drug-like molecules .
Therapeutic Potential: ML267 () demonstrates potent inhibition of bacterial phosphopantetheinyl transferase, implying that the target compound’s pyridine-piperazine core could be tailored for similar antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
